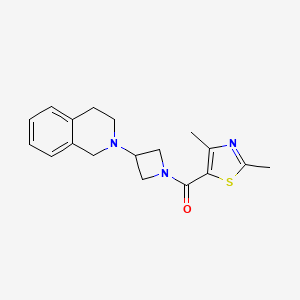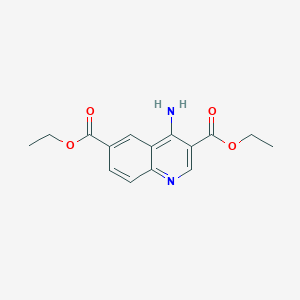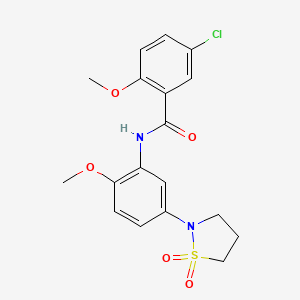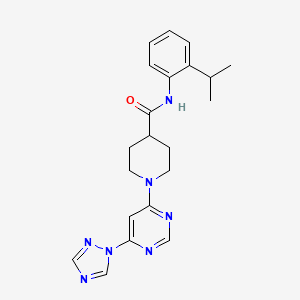
(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic molecule that features a quinoline core substituted with a benzyloxyphenyl group, a fluorine atom, and a piperidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis , which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalystsnucleophilic substitution reactions, where a benzyloxy halide reacts with an amine group on the quinoline ring. The piperidinylmethanone moiety is often introduced via amide bond formation using piperidine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and catalysts to enhance reaction rates. Purification steps such as crystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents like or with a palladium catalyst.
Substitution: Nucleophiles such as or .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield benzaldehyde or benzoic acid derivatives, while reduction of the quinoline ring would yield tetrahydroquinoline derivatives.
Scientific Research Applications
(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a due to the presence of the fluorine atom.
Medicine: Investigated for its potential and properties.
Industry: Used in the development of with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA , disrupting replication and transcription processes. The benzyloxy group can enhance binding affinity to proteins by forming hydrophobic interactions . The piperidinylmethanone moiety can interact with enzymes , inhibiting their activity through covalent modification or competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Phenylpiperidin-1-yl)benzenesulfonylamino)acetic acid
- (4-(3-Aminomethylphenyl)piperidin-1-yl)(5-phenethylpyridin-3-yl)methanone
Uniqueness
(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: is unique due to the combination of its quinoline core, benzyloxy group, and piperidinylmethanone moiety. This combination provides a unique set of chemical properties and biological activities that are not found in other similar compounds. The presence of the fluorine atom also enhances its potential as a fluorescent probe and biological activity .
This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[6-fluoro-4-(4-phenylmethoxyanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O2/c29-21-9-14-26-24(17-21)27(25(18-30-26)28(33)32-15-5-2-6-16-32)31-22-10-12-23(13-11-22)34-19-20-7-3-1-4-8-20/h1,3-4,7-14,17-18H,2,5-6,15-16,19H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDHTEHYXYBMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)OCC5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2909404.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enamide](/img/structure/B2909405.png)
![4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2909409.png)

![1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2909411.png)
![4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE](/img/structure/B2909414.png)

![Methyl (E)-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2909416.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2909417.png)
![3-methyl-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}butanamide](/img/structure/B2909418.png)
![4-fluoro-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2909419.png)
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2909420.png)

